3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
The compound 3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine features a pyridine core substituted with a methyl group at position 3 and a methoxy group at position 2. The methoxy group is further linked to a piperidin-4-ylmethyl moiety, which is substituted at the 1-position with a pyrido[3,4-d]pyrimidin-4-yl heterocycle.
Notably, its positional isomer, 2-Methyl-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine (CAS 2380056-62-0), shares the same substituents but differs in their placement on the pyridine ring, highlighting the importance of regiochemistry in biological activity .
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-3-2-7-21-19(14)25-12-15-5-9-24(10-6-15)18-16-4-8-20-11-17(16)22-13-23-18/h2-4,7-8,11,13,15H,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFLDPPQKCFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine.
Mode of Action
The compound inhibits DHFR with high affinity. By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition effectively stops the synthesis of RNA and DNA, leading to the death of cancer cells.
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of pyrimidine and purine. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of RNA and DNA. This disruption can have downstream effects on cell growth and proliferation, particularly in cancer cells.
Pharmacokinetics
It is known that the compound’s metabolism can be curbed by the introduction of a methyl group. This modification may improve the compound’s bioavailability and efficacy.
Result of Action
The result of the compound’s action is the inhibition of RNA and DNA synthesis, leading to the death of cancer cells. This effect is due to the compound’s inhibition of DHFR and the subsequent disruption of the biochemical pathway involving the synthesis of pyrimidine and purine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of other substances that compete for binding to DHFR. Additionally, the compound’s stability can be influenced by factors such as pH and temperature
Biological Activity
3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in relation to cancer treatment and enzyme inhibition, based on recent research findings.
Chemical Structure
The compound features a pyridine core substituted with a methoxy group and a pyrido[3,4-d]pyrimidine moiety linked through a piperidine ring. This structural complexity is believed to contribute to its biological efficacy.
Antitumor Activity
Recent studies have focused on the antitumor properties of compounds similar to this compound. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown promising results as EGFR kinase inhibitors. In one study, compound B1 exhibited an IC50 value of 13 nM against EGFR L858R/T790M mutations, indicating significant inhibitory potential against various cancer cell lines including NCI-H1975 and A549 .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| B1 | 13 | NCI-H1975 |
| B2 | 15.629 | NCI-H1975 |
| B8 | 0.297 | A549 |
The mechanism by which these compounds exert their effects often involves the inhibition of critical kinases involved in cancer cell proliferation. For example, the introduction of specific substitutions such as N-methylpyrazole has been shown to enhance the activity of pyrido[2,3-d]pyrimidines against cancer cells by improving their interaction with target proteins within the cell .
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression, further supporting their potential as therapeutic agents.
Case Studies
- Pyrido[2,3-d]pyrimidine Derivatives : A series of pyrido derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity against lung cancer cell lines compared to their unmodified counterparts .
- EGFR Inhibition : The study involving compound B1 highlighted its selectivity for EGFR mutations, which are common in non-small cell lung cancer (NSCLC). The ability to selectively inhibit mutated kinases while sparing wild-type forms is crucial for minimizing side effects during treatment .
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Example Compound :
- 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (): This derivative replaces the piperidine-pyrrolidine system with a piperazine ring linked to a pyridyl group.
Key Differences :
- Core Structure: The pyridopyrimidinone core (vs. pyridopyrimidine in the target compound) may alter hydrogen-bonding interactions with enzymes.
- Substituent Flexibility : The piperazine linker in allows for conformational adaptability, whereas the rigid piperidine-pyridopyrimidine system in the target compound may enforce a specific binding pose .
3-(Piperidin-4-ylmethoxy)pyridine-Based LSD1 Inhibitors
Example Compounds :
Comparison with Target Compound :
- Structural Overlap : Both share the piperidinylmethoxy-pyridine moiety, critical for LSD1 binding.
- Divergence : The target compound’s pyridopyrimidine substituent introduces a larger, planar heterocycle, which may enhance interactions with hydrophobic pockets but reduce cell permeability compared to simpler aryl groups in Compounds 41–45 .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- 2-(3-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3-Methoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Key Contrasts :
- Core Heterocycle : The pyrido[1,2-a]pyrimidin-4-one core (vs. pyrido[3,4-d]pyrimidine) alters electron distribution and hydrogen-bond acceptor sites.
- Substituent Effects : The 3-methoxyphenyl group in these derivatives may mimic the methyl-methoxy pyridine in the target compound but lacks the piperidine-linked pyridopyrimidine extension, reducing target engagement complexity .
Positional Isomers and Regiochemical Impact
Example Compound :
- 2-Methyl-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine (CAS 2380056-62-0, ):
This isomer shifts the methyl group to position 2 and the methoxy-piperidine-pyridopyrimidine substituent to position 4. Such regiochemical differences can drastically alter binding kinetics. For instance, the 3-methyl-2-substituted target compound may exhibit better steric complementarity with active sites requiring a bulky group at position 3 .
Critical Analysis of Research Findings
- Synthetic Accessibility : and highlight reductive amination and nucleophilic substitution as common routes for piperidine/pyridopyrimidine coupling, suggesting the target compound’s synthesis may follow similar protocols .
- Activity Gaps : While LSD1 inhibitors () provide mechanistic insights, the target compound’s biological data remain unreported in the provided evidence. Further studies are needed to elucidate its potency and selectivity.
- Regiochemistry : The isomer in underscores the need for systematic structure-activity relationship (SAR) studies to optimize substituent placement .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- The compound contains a pyrido[3,4-d]pyrimidine core, a piperidine ring, and a methoxy-linked 3-methylpyridine group. The pyrimidine and pyridine rings contribute to π-π stacking interactions, while the piperidine moiety introduces conformational flexibility. Steric hindrance from the methyl group and methoxy linker may affect nucleophilic substitution or coupling reactions. The pyrido[3,4-d]pyrimidine system is electron-deficient, making it reactive toward electrophilic aromatic substitution .
Q. What synthetic routes are employed to construct the pyrido[3,4-d]pyrimidine core?
- Pyrido[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation of aminopyridines with carbonyl compounds or through palladium-catalyzed cross-coupling. For example, reacting 4-aminopyridine with a diketone under acidic conditions can yield the fused ring system. Post-functionalization (e.g., introducing the piperidine group) often involves nucleophilic substitution or Suzuki-Miyaura coupling .
Q. What safety precautions are critical during synthesis?
- Key precautions include:
- Using fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H300-H313 hazards) .
- Storing reagents like dichloromethane (used in coupling reactions) in well-ventilated areas (P403 code) .
- Neutralizing acidic/basic waste before disposal (P501 code) .
Advanced Research Questions
Q. How can coupling efficiency between the piperidin-4-ylmethoxy group and pyridine be optimized?
- Methodology :
- Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for ether bond formation between alcohols and pyridine derivatives.
- Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance nucleophilicity of the piperidine oxygen.
- Monitor reaction progress via TLC or HPLC to minimize over-alkylation .
Q. What analytical techniques best characterize purity and structural integrity?
- Recommended techniques :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>99% as per synthetic standards) .
- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and piperidine proton environments.
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]⁺ ion) .
Q. How do structural modifications to the piperidine or pyridine moieties affect binding affinity?
- Case Study : Piperidine N-substitution (e.g., sulfonyl groups) can enhance binding to kinase targets by introducing hydrogen-bonding interactions. Methylation of the pyridine ring may increase lipophilicity, improving membrane permeability but reducing solubility. Comparative studies using SPR or ITC assays are recommended to quantify affinity changes .
Q. What strategies mitigate by-product formation during final synthesis stages?
- Approaches :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound.
- Reaction Quenching : Add aqueous NaHCO₃ to neutralize excess reagents before extraction.
- By-product Analysis : LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .
Data Contradictions and Resolutions
- Synthesis Solvents : uses dichloromethane, while recommends DMF for similar reactions. Resolution: Dichloromethane is ideal for low-temperature reactions, whereas DMF improves solubility for high-temperature couplings.
- Safety Codes : lists P301 (ingestion response), but emphasizes P501 (disposal). Researchers should adhere to both protocols: prioritize first-aid measures (P301) followed by proper waste management (P501).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
